molecular formula C8H6IN3 B2603344 3-Iodo-1,6-naphthyridin-4-amine CAS No. 2225154-12-9

3-Iodo-1,6-naphthyridin-4-amine

Cat. No.: B2603344
CAS No.: 2225154-12-9
M. Wt: 271.061
InChI Key: NSKWJTFKOWYQIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-1,6-naphthyridin-4-amine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by their fused pyridine rings, which contain nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1,6-naphthyridin-4-amine typically involves the iodination of 1,6-naphthyridin-4-amine. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the naphthyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1,6-naphthyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, amines, and complex heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Iodo-1,6-naphthyridin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used in the synthesis of potential anticancer, antiviral, and antibacterial agents.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-1,6-naphthyridin-4-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for various applications in medicinal chemistry and organic synthesis. Its ability to undergo specific substitution and coupling reactions makes it a valuable compound in the development of new pharmaceuticals and materials.

Biological Activity

Overview

3-Iodo-1,6-naphthyridin-4-amine is a synthetic compound belonging to the naphthyridine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This compound features an iodine atom at the 3-position and an amine group at the 4-position of the naphthyridine ring system, contributing to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H6IN3\text{C}_8\text{H}_6\text{I}\text{N}_3

This compound exhibits a fused bicyclic structure that contains nitrogen atoms, which are crucial for its biological activity. The presence of the iodine atom enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that naphthyridine derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted that various naphthyridine derivatives showed selective antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound demonstrated inhibitory effects on strains resistant to conventional antibiotics like ciprofloxacin .

Kinase Inhibition

This compound has been investigated for its potential as a kinase inhibitor. Kinases are enzymes that play critical roles in cell signaling and regulation. Inhibiting these enzymes can lead to therapeutic effects in cancer treatment by disrupting abnormal signaling pathways associated with tumor growth. The mechanism of action involves binding to the active site of kinases, thereby inhibiting their activity.

Table: Summary of Biological Activities

Activity Effect Reference
AntimicrobialEffective against Gram-positive/negative bacteria
Kinase InhibitionPotential anti-cancer properties
Enzyme Interaction StudiesInvestigated for cellular pathway modulation

Case Study: Antimicrobial Efficacy

In a recent study focusing on antimicrobial activity, derivatives of naphthyridine were tested against various bacterial strains. The results indicated that compounds similar to this compound showed promising activity against resistant strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 1.7 to 13.2 µg/mL . This highlights the potential of this compound in developing new antimicrobial agents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Kinase Binding : The compound binds competitively to the active sites of kinases.
  • Disruption of Signaling Pathways : By inhibiting kinase activity, it disrupts downstream signaling pathways involved in cell proliferation and survival.

Properties

IUPAC Name

3-iodo-1,6-naphthyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN3/c9-6-4-12-7-1-2-11-3-5(7)8(6)10/h1-4H,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKWJTFKOWYQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C(C(=CN=C21)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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